![molecular formula C11H20FNO3 B1529596 (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol CAS No. 1268512-14-6](/img/structure/B1529596.png)
(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol
Overview
Description
“(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol” is a chemical compound with the CAS Number: 1268512-14-6 . Its IUPAC name is tert-butyl ((1R,2R,4S)-2-fluoro-4-hydroxycyclohexyl)carbamate . It has a molecular weight of 233.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9+/m0/s1 . This code provides a detailed description of the molecule’s structure.It is recommended to be stored in a refrigerator . The physical form of this compound is not specified .
Scientific Research Applications
Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is widely used in peptide synthesis to protect the amino group during the coupling of peptide chains. The Boc group can be removed under mild acidic conditions, which is advantageous for synthesizing sensitive peptide sequences. The compound can serve as a building block for the synthesis of complex peptides, particularly those containing cyclohexane rings, which are often found in natural products with biological activity .
Ionic Liquids
The Boc-protected amino acid derivatives can be used to prepare ionic liquids, which are solvents with low volatility and high thermal stability. These ionic liquids have applications in green chemistry as environmentally friendly alternatives to traditional organic solvents. They can be used in various reactions, including catalysis and electrochemistry .
Dipeptide Synthesis
The compound’s protected amino group allows for selective reactions in the synthesis of dipeptides. This is particularly useful in the production of dipeptides with specific configurations, which are important in the study of protein structure and function .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(1R,2R,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJLYZCXMMQWCU-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C[C@H]1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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